

4-Keto Retinamide: Chemical Structure & Technical Profile

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Compound of Interest

Compound Name: 4-Keto Retinamide

Cat. No.: B13449892

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CAS Registry Number: 1217196-74-1

Executive Summary

4-Keto Retinamide (also known as 4-oxoretinamide) is a primary amide derivative of retinoic acid characterized by the introduction of a ketone functionality at the C4 position of the -ionone ring.

In pharmaceutical development, this compound primarily serves as a Reference Standard and a metabolite marker. It is critical for validating the purity of retinoid-based therapeutics (such as Fenretinide or Retinamide) and for mapping the metabolic clearance pathways mediated by Cytochrome P450 enzymes (specifically CYP26 isoforms). Unlike its structural analog 4-oxo-fenretinide (a potent chemotherapeutic metabolite), **4-Keto Retinamide** (CAS 1217196-74-1) represents the primary amide form, often identified as a degradation product or downstream metabolite in biological matrices.

Key Technical Distinction:

- Target Molecule (CAS 1217196-74-1): **4-Keto Retinamide** (

). Primary amide.

- Related Therapeutic Metabolite: 4-oxo-Fenretinide (

).

-substituted amide. Researchers must distinguish between these two during assay development.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

Nomenclature and Identifiers

Property	Detail
Chemical Name	4-Oxoretinamide; (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-4-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide
CAS Number	1217196-74-1
Molecular Formula	
Molecular Weight	313.44 g/mol
SMILES	<chem>CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C</chem>
InChI Key	(Specific to stereochemistry, typically all-trans)

Structural Analysis

The molecule retains the core retinoid polyene chain but features a critical oxidation at the C4 position of the cyclohexenyl ring. This "4-oxo" modification is a hallmark of CYP26-mediated catabolism, rendering the molecule more polar and typically less biologically active than its parent retinoid, facilitating excretion.

- Lipophilicity: High (LogP ~3.5–4.0), though reduced compared to Retinamide due to the polar ketone.

- Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.
- Stability: Light-sensitive (photo-isomerization) and oxygen-sensitive (further oxidation).

Mechanism of Action & Biological Context[4][11]

While **4-Keto Retinamide** is not a primary therapeutic agent, its presence is a biological indicator of retinoid metabolism.

Metabolic Pathway (CYP26 Mediated)

Retinoids are catabolized to prevent toxicity. The enzyme CYP26A1 (and CYP26B1) targets the

-ionone ring, specifically oxidizing the C4 position.

- Substrate: Retinamide (or Retinoic Acid).
- Enzymatic Attack: CYP26 introduces a hydroxyl group at C4 (4-OH-Retinamide).
- Oxidation: This is rapidly oxidized to the ketone, yielding **4-Keto Retinamide**.
- Clearance: The 4-oxo group primes the molecule for glucuronidation or further chain shortening.

Analytical Significance

In drug development, **4-Keto Retinamide** is used to:

- Quantify Metabolic Stability: Measuring the rate of its formation helps determine the half-life of parent retinoid drugs.
- Impurity Profiling: Synthetic retinoids often contain oxidized impurities. CAS 1217196-74-1 is the standard used to qualify these impurities in HPLC/MS assays.

Synthesis & Manufacturing Routes

For research and analytical standards, **4-Keto Retinamide** is synthesized via Allylic Oxidation.

Synthetic Protocol (Allylic Oxidation)

Reagents: Retinamide, Manganese Dioxide (

) or tert-Butyl hydroperoxide (

-BuOOH) with a catalyst (e.g.,

).

Step-by-Step Methodology:

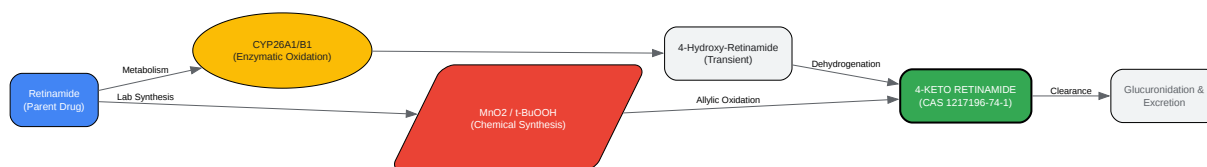
- **Protection:** (Optional) If starting from Retinoic Acid, the carboxylic acid is first converted to the amide.
- **Oxidation:** Dissolve Retinamide in Dichloromethane (DCM).
- **Reagent Addition:** Add activated

(10–20 equivalents) or Dirhodium caprolactamate catalyst with

-BuOOH.
- **Reaction:** Stir at room temperature for 24–48 hours. The reaction targets the allylic C4 position.
- **Purification:** Filter through Celite to remove oxidant. Concentrate filtrate.
- **Isolation:** Purify via Flash Column Chromatography (Silica Gel; Hexane/Ethyl Acetate gradient).
- **Validation:** Confirm structure via

-NMR (Look for loss of C4-methylene protons and shift of C3 protons).

Visualization: Synthesis & Metabolism



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Figure 1: Dual pathways for the generation of **4-Keto Retinamide**: In vivo metabolic clearance via CYP26 and in vitro chemical synthesis via allylic oxidation.[1]

Experimental Protocols: Handling & Analysis

Storage & Stability

- Temperature: Store at -20°C.
- Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidative degradation.
- Light: Protect from light (amber vials) to prevent cis/trans isomerization.

HPLC-MS/MS Quantification Method

To detect **4-Keto Retinamide** in plasma or cell culture media:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 50% B to 95% B over 5 minutes.
- Detection: Positive Electrospray Ionization (ESI+).

- Precursor Ion:
- Product Ions: Monitor transitions
(characteristic retinoid fragment).

References

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Sources

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- To cite this document: BenchChem. [4-Keto Retinamide: Chemical Structure & Technical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13449892/docs#4-keto-retinamide-chemical-structure-technical-profile\]](https://www.benchchem.com/product/b13449892/docs#4-keto-retinamide-chemical-structure-technical-profile)

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